molecular formula C5H3FN4 B6189042 2-azido-5-fluoropyridine CAS No. 1513458-12-2

2-azido-5-fluoropyridine

Cat. No.: B6189042
CAS No.: 1513458-12-2
M. Wt: 138.10 g/mol
InChI Key: XXFMRGLFIBZCNN-UHFFFAOYSA-N
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Description

2-Azido-5-fluoropyridine is a heterocyclic compound that belongs to the class of pyridine derivatives. It has the molecular formula C5H3FN4 and a molecular weight of 138.1 g/mol. This compound is characterized by the presence of both an azido group and a fluorine atom attached to the pyridine ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 2-azido-5-fluoropyridine typically involves the reaction of 2,5-dihalopyridines with sodium azide. For instance, 2,5-dibromopyridine can be reacted with sodium azide in a suitable solvent to yield this compound . The reaction conditions often require careful control of temperature and the use of inert atmosphere to prevent side reactions and ensure high yield.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

2-Azido-5-fluoropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often facilitated by the presence of the electron-withdrawing fluorine atom.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition with alkynes yields triazoles, while reduction yields amines.

Scientific Research Applications

2-Azido-5-fluoropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

    Biology: The compound can be used to label biomolecules through click chemistry, enabling the study of biological processes at the molecular level.

    Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-azido-5-fluoropyridine is primarily related to its ability to participate in click chemistry reactions. The azido group can react with alkynes to form stable triazole linkages, which can be used to attach various functional groups to the pyridine ring . This reactivity makes it a valuable tool for modifying biomolecules and materials.

Comparison with Similar Compounds

2-Azido-5-fluoropyridine can be compared to other halogenated azidopyridines, such as 4-azido-3-fluoropyridine and 2-azido-3-chloropyridine . These compounds share similar reactivity due to the presence of both azido and halogen groups, but they differ in the position and type of halogen substituent. The unique combination of fluorine and azido groups in this compound imparts distinct chemical properties, such as enhanced stability and reactivity in certain reactions .

Similar compounds include:

  • 4-Azido-3-fluoropyridine
  • 2-Azido-3-chloropyridine
  • 2-Azido-4-bromopyridine

These compounds can be used in similar applications but may offer different reactivity profiles and properties based on their specific structures.

Properties

CAS No.

1513458-12-2

Molecular Formula

C5H3FN4

Molecular Weight

138.10 g/mol

IUPAC Name

2-azido-5-fluoropyridine

InChI

InChI=1S/C5H3FN4/c6-4-1-2-5(8-3-4)9-10-7/h1-3H

InChI Key

XXFMRGLFIBZCNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)N=[N+]=[N-]

Purity

95

Origin of Product

United States

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